molecular formula C8H10N2O2 B2903905 N-(3-aminophenyl)-2-hydroxyacetamide CAS No. 82099-55-6

N-(3-aminophenyl)-2-hydroxyacetamide

Cat. No. B2903905
CAS RN: 82099-55-6
M. Wt: 166.18
InChI Key: BIYQLXLSSLKTNE-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-hydroxyacetamide (NAPHA) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of acetamide and is a white, crystalline solid. NAPHA has been used in the synthesis of novel compounds, as a reagent for biochemical and physiological studies, and as a starting material for the synthesis of other compounds. NAPHA is a versatile compound with a wide range of potential applications in scientific research.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(3-aminophenyl)-2-hydroxyacetamide in laboratory experiments is its versatility. This compound can be used in a variety of scientific research applications, including the synthesis of novel compounds, the study of drug metabolism, and the development of new drugs. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is a toxic compound, and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of N-(3-aminophenyl)-2-hydroxyacetamide in scientific research. These include the development of new drugs, the study of drug metabolism, the synthesis of new compounds, and the study of the biochemical and physiological effects of this compound. Additionally, this compound could be used in the study of the molecular mechanisms underlying drug metabolism and the development of new drugs. Finally, this compound could be used in the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

N-(3-aminophenyl)-2-hydroxyacetamide can be synthesized in a two-step process. The first step involves the reaction of acetamide with 3-aminophenol in the presence of an acid catalyst. The second step involves the reaction of the resulting intermediate with hydroxylamine hydrochloride in the presence of a base catalyst. The product of the reaction is this compound.

Scientific Research Applications

N-(3-aminophenyl)-2-hydroxyacetamide has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of novel compounds, as a reagent for biochemical and physiological studies, and as a starting material for the synthesis of other compounds. This compound has also been used in the development of new drugs and in the study of drug metabolism.

properties

IUPAC Name

N-(3-aminophenyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQLXLSSLKTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82099-55-6
Record name N-(3-aminophenyl)-2-hydroxyacetamide
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